N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide
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Overview
Description
N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide is a chemical compound with the molecular formula C15H14N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a formamide group and a sulfonylphenyl group attached to an acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the formamide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-aminophenyl)sulfonylphenyl]acetamide
- N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide
- N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
Uniqueness
N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide is unique due to its formamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
6973-61-1 |
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Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H14N2O4S/c1-11(19)17-13-4-8-15(9-5-13)22(20,21)14-6-2-12(3-7-14)16-10-18/h2-10H,1H3,(H,16,18)(H,17,19) |
InChI Key |
LCGNTHRVBHMBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC=O |
Origin of Product |
United States |
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